![molecular formula C15H16N2O3S B5815031 methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)
methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
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Overview
Description
Methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate, also known as Methyl 4-[(E)-2-(4-methylbenzylidene)hydrazinylidene]-3-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting their DNA replication. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been reported to exhibit cytotoxicity towards cancer cells. Furthermore, it has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate in lab experiments is its broad spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. In addition, its antioxidant activity makes it a potential candidate for the development of drugs to treat oxidative stress-related diseases. However, one of the limitations of using this compound [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate in lab experiments is its potential toxicity towards normal cells, which may limit its use in vivo.
Future Directions
There are several future directions for the research on methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate. One potential direction is the development of new antibiotics based on its broad-spectrum antimicrobial activity. Another potential direction is the development of drugs to treat oxidative stress-related diseases based on its antioxidant activity. Furthermore, the use of this compound [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate as a colorimetric sensor for the detection of metal ions may have potential applications in environmental monitoring and industrial processes. Finally, further studies are needed to elucidate the mechanism of action of this compound [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate and its potential toxicity towards normal cells.
Synthesis Methods
The synthesis of methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide, followed by the reaction with methyl acetoacetate. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
Methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, it has been reported to possess antimicrobial, antifungal, antitumor, and anti-inflammatory properties. In addition, it has been studied for its potential use as a colorimetric sensor for the detection of metal ions. Furthermore, it has been reported to exhibit antioxidant activity, making it a potential candidate for the development of drugs to treat oxidative stress-related diseases.
properties
IUPAC Name |
methyl 2-[(5Z)-3-methyl-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-4-6-11(7-5-10)8-12-14(19)16(2)15(21)17(12)9-13(18)20-3/h4-8H,9H2,1-3H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPKUTFFGMRRQJ-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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